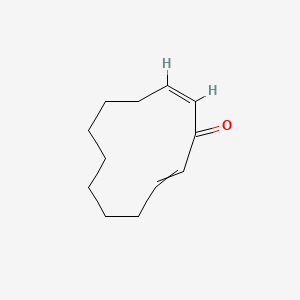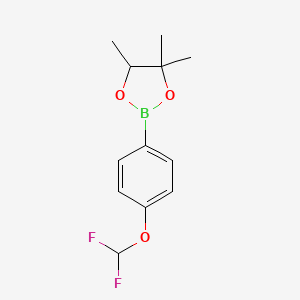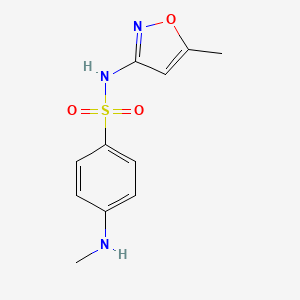
4-N-methyl-sulfamethoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-methyl-sulfamethoxazole is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the sulfonamide moiety. This compound is known for its broad-spectrum antibacterial activity and is commonly used in combination with other antibiotics to enhance its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-sulfamethoxazole typically involves the introduction of a methyl group to the nitrogen atom of sulfamethoxazole. One common method is the reaction of sulfamethoxazole with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-N-methyl-sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
4-N-methyl-sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its antibacterial properties and its effects on bacterial cell metabolism.
Medicine: Investigated for its potential use in combination therapies to treat bacterial infections.
作用機序
4-N-methyl-sulfamethoxazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) to bind to the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: The parent compound of 4-N-methyl-sulfamethoxazole, used widely as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to its parent compound .
特性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
4-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14-18(15,16)10-5-3-9(12-2)4-6-10/h3-7,12H,1-2H3,(H,13,14) |
InChIキー |
ZRXDSRHCGYXVTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
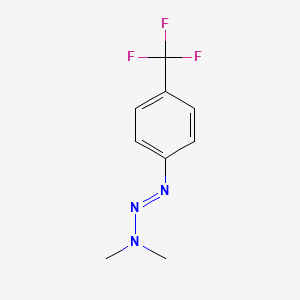

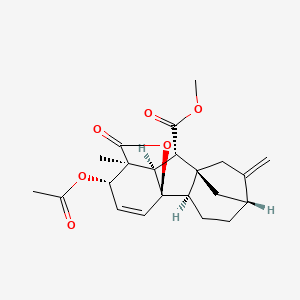
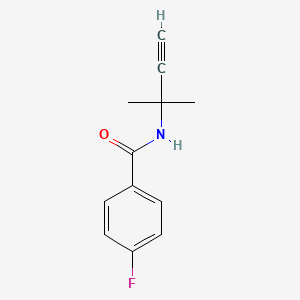

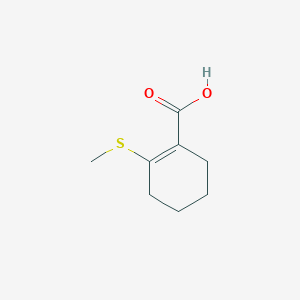
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
